1-({5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-4-methylpiperazine
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Overview
Description
1-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-4-METHYLPIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an oxazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-4-METHYLPIPERAZINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of an appropriate amino alcohol with a carboxylic acid derivative.
Coupling Reactions: The benzodioxole and oxazole intermediates are then coupled using a suitable linker, such as a methylene bridge.
Formation of the Piperazine Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-4-METHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
1-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-4-METHYLPIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 1-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-4-METHYLPIPERAZINE is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-4-METHYLPIPERAZINE: Similar in structure but may have different substituents or functional groups.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety with varying substituents.
Oxazole Derivatives: Compounds containing the oxazole ring with different functional groups.
Uniqueness
The uniqueness of 1-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-4-METHYLPIPERAZINE lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H27N3O5 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-[(4-methylpiperazin-1-yl)methyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C19H27N3O5/c1-21-4-6-22(7-5-21)11-14-10-15(27-20-14)8-13-9-16(23-2)18-19(17(13)24-3)26-12-25-18/h9,15H,4-8,10-12H2,1-3H3 |
InChI Key |
STVNQKOJMSEUDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=NOC(C2)CC3=CC(=C4C(=C3OC)OCO4)OC |
Origin of Product |
United States |
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